molecular formula C11H22O2 B153018 Methyl 8-methylnonanoate CAS No. 5129-54-4

Methyl 8-methylnonanoate

Cat. No.: B153018
CAS No.: 5129-54-4
M. Wt: 186.29 g/mol
InChI Key: UXZNAWMXEJTQCC-UHFFFAOYSA-N
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Description

. It is a fatty acid methyl ester, which is a type of compound commonly found in various natural fats and oils. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-methylnonanoate can be synthesized through the esterification of 8-methylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation to obtain the desired product with high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 8-methylnonanoate has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

    Biology: It serves as a model compound for studying the metabolism of fatty acid esters in biological systems.

    Medicine: Research into its potential use in drug delivery systems due to its ability to penetrate biological membranes.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Comparison with Similar Compounds

    Methyl nonanoate: Similar in structure but lacks the methyl group at the eighth carbon.

    Methyl decanoate: Has a longer carbon chain but similar ester functionality.

    Methyl octanoate: Shorter carbon chain but similar chemical properties.

Uniqueness: Methyl 8-methylnonanoate is unique due to the presence of a methyl group at the eighth carbon, which influences its physical and chemical properties, such as boiling point and solubility. This structural feature can affect its reactivity and interactions in various applications .

Properties

IUPAC Name

methyl 8-methylnonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNAWMXEJTQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609119
Record name Methyl 8-methylnonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-54-4
Record name Methyl 8-methylnonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the natural deuterium distribution in Methyl 8-methylnonanoate significant?

A1: The natural distribution of deuterium (2H) in this compound is nonstatistical and reveals crucial information about its biosynthesis. [] Quantitative 2H NMR spectroscopy studies show a distinct pattern of deuterium enrichment and depletion at specific positions within the molecule. For instance, the isobutyl portion is more depleted in deuterium compared to the methylenic portion. [] This non-uniform distribution suggests that the hydrogen atoms incorporated during its biosynthesis originate from different sources, providing insights into the metabolic pathways involved.

Q2: How does the study on Amruthadi Kashaya relate to this compound?

A2: The study on Amruthadi Kashaya, an Ayurvedic formulation, identified this compound as one of the bioactive molecules present in the formulation. [] While this research doesn't delve specifically into the individual properties of this compound, its presence alongside other compounds like α-Terpineol suggests potential synergistic effects contributing to the formulation's therapeutic benefits. This finding highlights the importance of studying the individual components of complex mixtures to understand their potential contributions to overall efficacy.

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